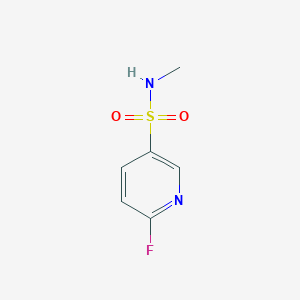

6-Fluoro-N-methylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2O2S |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

6-fluoro-N-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C6H7FN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 |

InChI Key |

LJORSRXGJAUMCR-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CN=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro N Methylpyridine 3 Sulfonamide and Its Analogues

Strategies for the Construction and Functionalization of the Pyridine (B92270) Core

The assembly of the functionalized pyridine scaffold is a critical aspect of the synthesis of 6-Fluoro-N-methylpyridine-3-sulfonamide. Chemists can either build the ring system from acyclic precursors or selectively modify a simpler, pre-formed pyridine derivative.

De novo synthesis, or the construction of the pyridine ring from the ground up, offers the advantage of introducing multiple substitution patterns from simple, acyclic starting materials. illinois.edu Classical methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, can produce highly functionalized dihydropyridines that can be subsequently oxidized to pyridines. illinois.edu While versatile, adapting these methods to create the specific 2,3,5-substitution pattern required for a 6-fluoro-3-sulfonamide precursor can be complex and may require carefully chosen, and often elaborate, starting materials.

More modern approaches, such as transition-metal-catalyzed cycloadditions, provide alternative routes. For instance, the reaction of dienes or enynes with nitriles can lead to tri- and tetrasubstituted pyridines. illinois.edu The challenge in these routes lies in achieving the desired regioselectivity for the specific isomer needed for this compound. These de novo strategies are particularly valuable when the required functional groups are difficult to install on a pre-existing ring through electrophilic or nucleophilic substitution. chemrxiv.org

A more common and often more practical approach involves the stepwise, regioselective functionalization of a commercially available pyridine derivative. This strategy relies on controlling the inherent reactivity of the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, while electrophilic substitution is more challenging and typically directs to the 3- and 5-positions.

For the synthesis of this compound, a logical strategy involves starting with a pyridine ring that can be selectively functionalized at the desired positions. For example, a synthetic sequence could begin with the introduction of a group at the 3-position that can be converted to the sulfonamide, followed by the introduction of a halogen at the 6-position that can be subsequently converted to the fluoro group. The 4,5-regioselective functionalization of 2-chloropyridines has been identified as a suitable strategy for preparing orthogonally functionalized pyridine derivatives. mdpi.com

Formation of the Sulfonamide Moiety at the 3-Position

The sulfonamide functional group is a crucial component of many biologically active molecules. wikipedia.orgmdpi.com Its installation at the 3-position of the pyridine ring is a key synthetic step that can be achieved through several reliable methods.

Direct sulfonation of the pyridine ring is generally difficult due to the deactivation of the ring by the nitrogen atom, which is often protonated under the strongly acidic conditions required for sulfonation. However, methods have been developed to introduce sulfonyl groups. A two-step C-H sulfination sequence via aryl sulfonium (B1226848) salts has been reported to access aryl sulfonamides, which could be adapted for pyridine systems. nih.gov This involves a site-selective C-H functionalization followed by a palladium-catalyzed introduction of a sulfonyl group precursor. nih.gov Once the sulfonic acid or a derivative is installed at the 3-position, it can be converted to the corresponding sulfonamide. This typically involves activating the sulfonic acid, often by converting it to a sulfonyl chloride, which is then reacted with the desired amine.

The most established and widely used method for forming the pyridine-3-sulfonamide (B1584339) moiety involves the use of a pyridine-3-sulfonyl chloride intermediate. chemicalbook.comgoogle.comchemicalbook.com This reactive intermediate readily undergoes nucleophilic attack by an amine to form the sulfonamide bond. wikipedia.org

The synthesis of pyridine-3-sulfonyl chloride itself typically starts from 3-aminopyridine. google.compatsnap.com The process involves a diazotization reaction, where the amino group is converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. google.com This intermediate is then subjected to a sulfonyl chlorination reaction. A common method involves reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst, such as cuprous chloride, to yield the desired pyridine-3-sulfonyl chloride. google.compatsnap.com An alternative procedure involves reacting pyridine-3-sulfonic acid with reagents like phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com

Once the pyridine-3-sulfonyl chloride is obtained, it is reacted with methylamine (B109427) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, affording the N-methylpyridine-3-sulfonamide. wikipedia.orgeurjchem.com

Table 1: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine

| Step | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazotization | 3-Aminopyridine, HCl, NaNO₂, NaBF₄, 0-5°C | Pyridine-3-diazonium fluoroborate | 95.3% | google.com |

Introduction of the Fluorine Atom at the 6-Position

Introducing a fluorine atom onto a pyridine ring, especially at a specific position, requires specialized methods. Fluorine's unique properties often impart desirable characteristics to pharmaceutical compounds. uni-muenster.de

A highly effective method for introducing a fluorine atom at the 6-position is through nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group at that position, such as chlorine. The synthesis of the target compound can proceed from 6-Chloro-N-methylpyridine-3-sulfonamide. chemscene.com This intermediate can be subjected to a nucleophilic fluorination reaction using a fluoride (B91410) salt like potassium fluoride. The reaction is often facilitated by a phase-transfer catalyst (e.g., Kryptofix 222) and carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide. nih.gov This approach was successfully used to prepare the related radiolabeled compound 18F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide from its 6-chloro precursor. nih.gov

Table 2: Fluorination via Nucleophilic Aromatic Substitution (SNAr)

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Another modern approach is the direct C-H fluorination of the pyridine ring. Methods have been developed for the site-selective fluorination of pyridines adjacent to the ring nitrogen (i.e., the 2- or 6-position). orgsyn.orgnih.gov For example, using silver(II) fluoride (AgF₂) can achieve the conversion of a C-H bond to a C-F bond at the 2-position of a pyridine ring at or near ambient temperature. orgsyn.org While powerful, this method's applicability would depend on the functional group tolerance and whether the sulfonamide group at the 3-position would interfere with the reaction.

N-Methylation Strategies for the Sulfonamide Nitrogen

Once the 6-fluoropyridine-3-sulfonamide (B12313616) core has been synthesized, the final step is the methylation of the sulfonamide nitrogen.

The N-H bond of a sulfonamide is acidic (pKa ≈ 10-11) and can be deprotonated by a suitable base to form a nucleophilic sulfonamidate anion. This anion can then react with an electrophilic methylating agent in a standard SN2 reaction.

The general procedure involves:

Deprotonation: The secondary sulfonamide, 6-fluoropyridine-3-sulfonamide, is treated with a base to generate the corresponding anion. The choice of base is important to ensure complete deprotonation without causing side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium hydroxide (B78521) (KOH), and sodium hydride (NaH).

Alkylation: A methylating agent is added to the reaction mixture. Common and effective reagents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Solvent: The reaction is typically carried out in a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to facilitate the SN2 reaction.

Care must be taken to avoid potential side reactions, such as alkylation of the pyridine nitrogen, although this is generally less favorable under basic conditions compared to the deprotonated sulfonamide. Since the starting material is a secondary sulfonamide, over-alkylation at the nitrogen is not a concern.

Traditional N-methylation protocols often rely on toxic and volatile alkylating agents like methyl iodide and dimethyl sulfate, and use polar aprotic solvents that are difficult to recycle. In line with the principles of green chemistry, newer, more sustainable methods are being developed.

One promising approach is the use of alcohols as "green" alkylating reagents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, a transition metal catalyst (commonly based on ruthenium or iridium) temporarily oxidizes the alcohol (e.g., methanol) to an aldehyde. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine intermediate, which is subsequently reduced in situ by the hydrogen that was "borrowed" by the catalyst, regenerating the catalyst and yielding the N-methylated product. The only byproduct of this process is water.

Another green alternative is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is a non-toxic, biodegradable reagent that serves as a phosgene-free alternative. The reaction with a sulfonamide, typically in the presence of a base, yields the methylated product, methanol, and carbon dioxide, which are relatively benign byproducts.

| Methylating Agent | Typical Conditions | Green Chemistry Considerations |

|---|---|---|

| Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), DMF | Toxic, volatile, produces iodide waste. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Base (e.g., K₂CO₃), DMF | Highly toxic, carcinogenic, produces sulfate waste. |

| Methanol (CH₃OH) | Ru or Ir catalyst, base | Atom economical, byproduct is water, alcohol is a green solvent/reagent. |

| Dimethyl Carbonate (DMC) | Base, heat | Non-toxic, biodegradable, benign byproducts (CO₂, CH₃OH). |

Total Synthesis and Optimized Protocols for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and purity requirements.

Two primary strategies, linear and convergent, can be proposed for the synthesis of this compound based on commercially available precursors.

Linear Synthesis Strategy:

A potential linear synthesis begins with the commercially available precursor, 6-Chloro-N-methylpyridine-3-sulfonamide. This approach involves a key halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr), to introduce the fluorine atom.

Step 1: Nucleophilic Aromatic Substitution. The 6-chloro substituent on the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen heteroatom and the sulfonyl group. Treatment of 6-Chloro-N-methylpyridine-3-sulfonamide with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), would facilitate the displacement of the chloride to yield the desired this compound.

Convergent Synthesis Strategy:

Step 1: Sulfonamide Formation. The sulfonyl chloride functional group is highly reactive towards nucleophiles. The reaction of 6-Fluoropyridine-3-sulfonyl chloride with methylamine in the presence of a suitable base (e.g., triethylamine (B128534) or pyridine) would directly form the N-methylsulfonamide bond, yielding the final product. This is a common and efficient method for preparing sulfonamides. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, minimizing byproducts, and ensuring a reproducible process.

For the linear strategy's key SNAr step, several parameters would require careful optimization:

Fluoride Source: The choice of fluoride salt (e.g., KF, CsF) and its physical state (e.g., spray-dried, anhydrous) can significantly impact reactivity.

Solvent: High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Sulfolane are typically used to facilitate the dissolution of the fluoride salt and to achieve the high temperatures often required for SNAr on heteroaromatic rings.

Temperature: Reaction temperatures can range from 100 to 220 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal degradation.

Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium (B1175870) salt, can enhance the solubility and nucleophilicity of the fluoride anion, potentially allowing for lower reaction temperatures and shorter reaction times.

For the convergent strategy's sulfonamide formation, optimization would focus on:

Base: A non-nucleophilic organic base like triethylamine or pyridine is typically used to scavenge the HCl byproduct. The stoichiometry of the base is important to drive the reaction to completion.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly employed.

Temperature: These reactions are often run at or below room temperature (0 °C to 25 °C) to control the exothermic reaction and minimize side reactions.

Reagent Addition: Slow, controlled addition of the sulfonyl chloride to the solution of methylamine and base is critical to manage the reaction's exothermicity.

The following table summarizes key parameters for optimization in the proposed synthetic steps.

Table 1: Reaction Condition Optimization Parameters

| Synthetic Step | Strategy | Parameter | Typical Conditions / Reagents | Goal of Optimization |

|---|---|---|---|---|

| Halogen Exchange (SNAr) | Linear | Fluoride Source | KF, CsF | Maximize fluoride solubility and reactivity |

| Solvent | DMSO, DMF, Sulfolane | Ensure reagent solubility, allow for high temperature | ||

| Temperature | 100 - 220 °C | Achieve optimal reaction rate vs. degradation | ||

| Catalyst | 18-crown-6, (Bu)4NBr | Enhance fluoride nucleophilicity, lower temperature | ||

| Sulfonamide Formation | Convergent | Base | Triethylamine, Pyridine | Neutralize HCl byproduct, drive reaction |

| Solvent | DCM, THF, Ethyl Acetate | Provide suitable reaction medium |

Elucidation of Chemical Reactivity and Transformation Pathways of 6 Fluoro N Methylpyridine 3 Sulfonamide

Reactions Involving the Sulfonamide Group

The sulfonamide moiety (-SO₂NHCH₃) is a critical functional group that governs a significant portion of the molecule's reactivity, including its acid-base properties and susceptibility to nucleophilic attack at the sulfur center.

The proton on the nitrogen atom of the sulfonamide group imparts acidic character to the molecule. Due to the strong electron-withdrawing nature of the two adjacent oxygen atoms and the pyridylsulfonyl group, this proton can be removed by a suitable base. This deprotonation results in the formation of a resonance-stabilized anion.

The acidity of the N-H bond is a key feature of sulfonamides. In the presence of a base, 6-Fluoro-N-methylpyridine-3-sulfonamide is converted into its corresponding conjugate base. This anionic species is a potent nucleophile, with the negative charge delocalized over the nitrogen and the two oxygen atoms of the sulfonyl group. This anionic transformation is the foundational step for various derivatization reactions. Due to the pKa values associated with the sulfonamide group, these compounds can exist as neutral or anionic species depending on the pH of the environment. researchgate.net

The sulfur atom in the sulfonamide group is electrophilic due to its attachment to two highly electronegative oxygen atoms, a nitrogen atom, and a carbon atom of the pyridine (B92270) ring. This electrophilicity makes it a target for nucleophilic attack. Generally, substitution reactions at the sulfonyl sulfur are discussed in terms of a concerted Sₙ2-type displacement. mdpi.com

Strong nucleophiles can attack the sulfur center, leading to a substitution reaction. This process typically proceeds through an addition-elimination mechanism, involving a transient, high-energy pentacoordinate sulfurane intermediate. mdpi.com The stability and subsequent decomposition of this intermediate determine the final products. Depending on the nature of the nucleophile and the reaction conditions, this can result in the cleavage of either the sulfur-nitrogen bond or the sulfur-carbon (pyridine) bond, although the latter is generally more robust.

The anion generated from the deprotonation of the sulfonamide nitrogen serves as a powerful nucleophile for creating new chemical bonds. This reactivity allows for extensive derivatization and functionalization at the nitrogen atom. For instance, the anion can react with various electrophiles, such as alkyl halides or acyl chlorides, in a nucleophilic substitution reaction. This process, known as N-alkylation or N-acylation, allows for the introduction of diverse functional groups onto the sulfonamide moiety, thereby modifying the compound's steric and electronic properties. Such derivatizations are crucial in medicinal chemistry for tuning the pharmacological profile of a lead compound.

Hydrolysis represents a potential decomposition pathway for sulfonamides, typically involving the cleavage of the sulfur-nitrogen bond. The stability of sulfonamides towards hydrolysis is highly dependent on pH and temperature. nih.gov Generally, sulfonamides are considered to be hydrolytically stable under typical environmental and physiological conditions, exhibiting a long half-life. researchgate.netnih.gov

However, under more forceful acidic or basic conditions, hydrolysis can occur. Acid-catalyzed hydrolysis may involve protonation of the pyridine nitrogen or the sulfonamide nitrogen, making the sulfur atom more susceptible to nucleophilic attack by water. Conversely, base-catalyzed hydrolysis proceeds via deprotonation of the sulfonamide nitrogen, which can be followed by cleavage, although this pathway is often slower. Studies on various sulfonamides have shown that they are most stable at alkaline pH (pH 9) and least stable in acidic conditions (pH 4). researchgate.net The decomposition products resulting from the hydrolytic cleavage of the S–N bond would be 6-fluoropyridine-3-sulfonic acid and methylamine (B109427). Ceria nanostructures have also been shown to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions. acs.org

Reactivity of the Fluorinated Pyridine Core

The pyridine ring, particularly with its fluorine substituent, is the other major site of reactivity in the molecule. The presence of the electronegative nitrogen atom and the strongly electron-withdrawing sulfonamide group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing the pyridine ring of this compound. nih.govrsc.org The fluorine atom at the 6-position is an excellent leaving group, and its departure is facilitated by the ability of the electron-deficient pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex. nih.govresearchgate.net The electron-withdrawing sulfonamide group at the 3-position further activates the 6-position towards nucleophilic attack.

This reaction is highly valuable for synthesizing a wide range of derivatives by displacing the fluoride (B91410) ion with various nucleophiles. nih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines or piperidine (B6355638) can be used to introduce new nitrogen-containing substituents, a common strategy in the development of pharmaceutical agents. youtube.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Below is a table summarizing representative SₙAr reactions on a similar activated pyridine core, which illustrates the versatility of this transformation.

| Nucleophile | Solvent | Conditions | Product Type |

|---|---|---|---|

| Piperidine | NMP | 40°C | 6-Piperidinyl derivative |

| Potassium thiolate | DMF | 80°C, CuI catalyst | 6-Thioether derivative |

| Aqueous Ammonia (B1221849) | Ethanol/H₂O | 100°C, Pd(OAc)₂ catalyst | 6-Amino derivative |

These reactions demonstrate the facility with which the 6-fluoro group can be displaced, providing a robust method for elaborating the core structure of this compound.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org However, the pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgyoutube.comutexas.edu This deactivation is particularly pronounced in this compound.

The presence of two additional powerful electron-withdrawing groups—the fluoro group at the 6-position and the N-methylsulfonamide group at the 3-position—further deactivates the pyridine nucleus. Consequently, direct electrophilic aromatic substitution on this molecule is exceedingly difficult and would likely require severe reaction conditions. youtube.com

Should a reaction be forced, the regiochemical outcome would be governed by the directing effects of the existing substituents. The pyridine nitrogen and the sulfonamide group are meta-directors, while the fluorine atom is an ortho-para director. The confluence of these effects would preferentially direct an incoming electrophile to the C-5 position, the only unsubstituted position that is meta to both the ring nitrogen and the sulfonamide group.

A more plausible, albeit indirect, route to achieving substitution involves the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide. wikipedia.orgyoutube.com This transformation renders the pyridine ring more susceptible to electrophilic attack. Following the substitution reaction, the N-oxide can be reduced to restore the pyridine ring. wikipedia.org

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Attack |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -M (Inductive, Mesomeric) | Deactivating, Meta-directing | C-3, C-5 |

| -SO₂NHMe | 3 | -I, -M | Deactivating, Meta-directing | C-5 |

| -F | 6 | -I, +M | Deactivating, Ortho, Para-directing | C-5 (ortho), C-3 (para) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-F Activation)

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. worktribe.com While the activation of carbon-fluorine bonds is challenging due to their high bond dissociation energy, it has become a viable strategy, especially for electron-deficient aromatic and heteroaromatic systems. worktribe.commdpi.comacs.org

The this compound substrate is well-suited for such transformations. The C-F bond at the C-6 position is alpha to the ring nitrogen and is further activated by the electron-withdrawing character of the pyridine ring and the 3-sulfonamide group. mdpi.comnih.gov This electronic deficiency facilitates the key oxidative addition step to a low-valent transition metal catalyst, such as palladium(0) or nickel(0). worktribe.commdpi.com This enables the displacement of the fluoride and the formation of a new bond with a coupling partner. A variety of cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines), could foreseeably be applied to this scaffold. worktribe.commdpi.com

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | 6-Aryl-N-methylpyridine-3-sulfonamide |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 6-Alkynyl-N-methylpyridine-3-sulfonamide |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / Base | 6-(Dialkylamino)-N-methylpyridine-3-sulfonamide |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 6-Aryl-N-methylpyridine-3-sulfonamide |

Chemical Modifications at the N-Methyl Substituent

Oxidative and Reductive Transformations of the Methyl Group

The N-methyl group of the sulfonamide moiety offers a site for chemical modification, distinct from the pyridine ring.

Oxidative Transformations: The C-H bonds of the N-methyl group are susceptible to oxidation. A probable transformation is the oxidation of the sulfonamide to an N-sulfonylimine. nih.gov This reaction can be mediated by reagents capable of generating nitroxide radicals, such as N-hydroxyphthalimide (NHPI), which forms the phthalimide (B116566) N-oxyl (PINO) radical. nih.govmdpi.com The PINO radical can abstract a hydrogen atom from the methyl group, leading to an α-sulfonamido carbon radical, which is then oxidized to the corresponding N-sulfonylimine. mdpi.com This imine is a versatile synthetic intermediate for further functionalization. Another potential, albeit more destructive, pathway is electrochemical oxidation, which has been shown to cleave N-C bonds in certain sulfonamides. acs.org

Reductive Transformations: While direct reduction of the methyl group is not a standard transformation, the sulfonamide linkage itself is susceptible to reductive cleavage. This reaction effectively serves as a deprotection of the amine, cleaving the N-S bond to yield methylamine and a derivative of 3-pyridinesulfinic acid. nih.gov This cleavage can be accomplished under mild conditions using various reagents, including photoactivated neutral organic super electron donors or low-valent titanium species generated in situ. nih.govorganic-chemistry.org

| Transformation | Reaction Type | Key Reagent/Condition | Product |

|---|---|---|---|

| Oxidation | Hydrogen Atom Abstraction / Oxidation | NHPI / Co(OAc)₂ / O₂ | 6-Fluoro-N-(methylidene)pyridine-3-sulfonamide |

| Reductive Cleavage | Single Electron Transfer (SET) | Photoactivated Organic Donor | Methylamine + 6-Fluoropyridine-3-sulfinic acid |

Radical-Mediated Reactions at the Methyl Position

The C-H bonds of the N-methyl group can be targeted in radical reactions, primarily through a hydrogen atom transfer (HAT) mechanism. mdpi.com Reagents such as the PINO radical can selectively abstract a hydrogen atom from the methyl group due to the relative stability of the resulting carbon-centered radical, which is adjacent to a nitrogen atom. mdpi.comscilit.com

The primary fate of the generated α-sulfonamido carbon radical is typically oxidation to an N-sulfonylimine, as discussed previously. mdpi.com However, in the absence of an efficient oxidant, this radical intermediate could potentially be trapped by other radical species in the medium or participate in intramolecular cyclization reactions if a suitable acceptor is present elsewhere in the molecule, though this is less likely in this specific structure. While the formation of nitrogen-centered radicals from sulfonamides is a well-established process for initiating C-N bond formation, HAT from the N-alkyl substituent represents a distinct and complementary pathway for functionalization. nih.govnih.govacs.org

Detailed Mechanistic Investigations and Regioselectivity Studies

Transition State Analysis of Key Reactions

Electrophilic Aromatic Substitution: Computational studies on the nitration of pyridine derivatives confirm that the reaction proceeds through a stepwise mechanism involving a high-energy tetrahedral cation intermediate (a σ-complex). rsc.org The transition state leading to this intermediate is the rate-determining step. For deactivated substrates like the title compound, this transition state would have a very high activation energy, explaining the compound's inertness to SEAr. Studies also show that protonation of the pyridine nitrogen, which is inevitable under the strongly acidic conditions required for many SEAr reactions, dramatically increases the activation energy, effectively halting the reaction. rsc.org

| Reaction Type | Key Features of the Rate-Determining Transition State | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Formation of a high-energy σ-complex; significant positive charge buildup on the ring. | Ring electronics (strongly deactivated), protonation of pyridine nitrogen (increases activation energy). rsc.org |

| Metal-Catalyzed C-F Activation (Oxidative Addition) | Three-centered [M-C-F] or four-centered [M-P-F-C] geometry; partial bond formation between metal and carbon, and bond breaking of C-F. acs.org | Nature of the metal, ligands, electron-withdrawing groups on the ring. acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of the Meisenheimer intermediate; rehybridization of the carbon atom from sp² to sp³. | Nucleophile strength, leaving group ability, solvent polarity, steric hindrance. researchgate.netresearchgate.net |

Influence of Electronic and Steric Factors on Chemo- and Regioselectivity

The chemical reactivity of this compound is fundamentally governed by the interplay of electronic and steric factors inherent to its molecular structure. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. This reactivity is further modulated by the substituents: the strongly electronegative fluorine atom at the 6-position and the electron-withdrawing N-methylsulfonamide group at the 3-position. These features create a distinct electronic landscape that dictates the chemo- and regioselectivity of its transformation pathways, primarily through nucleophilic aromatic substitution (SNAr).

The fluorine atom at the C-6 position and the N-methylsulfonamide group at the C-3 position are significant electron-withdrawing groups. Their presence greatly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. In SNAr reactions, the high electronegativity of fluorine makes fluoropyridines generally more reactive than their chloro- or bromo-analogs. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through its strong inductive effect.

The regioselectivity of nucleophilic attack on the this compound ring is directed by the positions of the activating groups. The electron-withdrawing N-methylsulfonamide group at the 3-position, along with the pyridine nitrogen, activates the ortho (C-2 and C-4) and para (C-6) positions to nucleophilic attack. Given that the C-6 position is occupied by a good leaving group (fluoride), this becomes the most probable site for substitution.

Steric hindrance can also play a role in the reactivity of this compound. While the N-methylsulfonamide group is relatively bulky, its position at C-3 is not expected to significantly hinder nucleophilic attack at the C-6 position. However, the steric profile of the incoming nucleophile can influence the reaction rate. Bulkier nucleophiles may experience greater steric repulsion, leading to slower reaction rates compared to smaller nucleophiles.

The principles of electronic and steric effects on the chemo- and regioselectivity of this compound are illustrated in the following hypothetical reaction data. These tables are based on established principles of fluoropyridine chemistry and are intended for illustrative purposes.

Table 1: Influence of Nucleophile on the Regioselectivity of Nucleophilic Aromatic Substitution

| Nucleophile | Predominant Substitution Position | Plausible Rationale |

| Methoxide (CH₃O⁻) | C-6 | Strong nucleophile, minimal steric hindrance. |

| Ammonia (NH₃) | C-6 | Good nucleophile, small size allows easy approach to the reaction center. |

| Piperidine | C-6 | Strong secondary amine nucleophile, moderate steric bulk. |

| tert-Butoxide ((CH₃)₃CO⁻) | C-6 (slower rate) | Strong but sterically hindered nucleophile, leading to a decreased reaction rate. |

Table 2: Effect of Electron-Withdrawing Group Strength on Reaction Rate (Comparative)

| Compound | Relative Rate of Nucleophilic Substitution at C-6 | Rationale |

| This compound | High | Strong electron-withdrawing effect of both the fluoro and sulfonamide groups, activating the ring for nucleophilic attack. |

| 2-Fluoropyridine | Moderate | Activated by the pyridine nitrogen and the fluoro group. |

| 6-Fluoro-3-methylpyridine | Low | The methyl group is electron-donating, which deactivates the ring towards nucleophilic substitution compared to the sulfonamide group. |

Advanced Spectroscopic and Structural Characterization of 6 Fluoro N Methylpyridine 3 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete structural elucidation and characterization of 6-Fluoro-N-methylpyridine-3-sulfonamide would necessitate a suite of NMR experiments.

Comprehensive 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis for Structural Elucidation

To confirm the molecular structure of this compound, the following NMR data would be essential:

¹H NMR: This would provide information on the chemical environment of the hydrogen atoms, including the methyl group and the protons on the pyridine (B92270) ring. Chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions.

¹³C NMR: This spectrum would identify all the unique carbon environments within the molecule, including the carbons of the pyridine ring and the methyl group.

¹⁹F NMR: A ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom, and its chemical shift would be indicative of its electronic environment on the pyridine ring.

2D NMR:

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, helping to trace the connectivity of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing insights into the molecule's three-dimensional structure and preferred conformation in solution.

Without access to these spectra, a detailed analysis and the creation of corresponding data tables are not possible.

Fluorine-19 NMR as a Probe for Electron Distribution and Reaction Monitoring

The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. For this compound, the ¹⁹F chemical shift would be influenced by the electron-withdrawing sulfonamide group and the nitrogen atom in the pyridine ring. By comparing this shift to related fluoropyridine compounds, one could infer details about the electron distribution within the aromatic ring. Furthermore, ¹⁹F NMR is an excellent tool for monitoring reactions involving fluorinated compounds, as changes in the fluorine's chemical environment during a reaction would result in observable shifts in the spectrum. However, no such studies have been published for this specific molecule.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The bond between the sulfur atom and the nitrogen atom of the N-methylsulfonamide group may exhibit restricted rotation. This could lead to the existence of different conformers that may interconvert at a rate that is slow on the NMR timescale, particularly at low temperatures. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, would be necessary to investigate such conformational dynamics. These studies could potentially determine the energy barrier to rotation around the S-N bond. No DNMR studies for this compound have been reported.

X-ray Crystallography and Solid-State Structural Analysis

To definitively determine the three-dimensional structure of this compound in the solid state, a single-crystal X-ray diffraction analysis would be required.

Determination of Molecular Conformation and Packing in the Crystal Lattice

An X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It would also show how the molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This information is fundamental to understanding the solid-state properties of the compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-Stacking

The crystal structure would also allow for a detailed analysis of the intermolecular forces that hold the molecules together in the crystal. For this compound, one might expect to observe:

Hydrogen Bonding: The sulfonamide N-H group could act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring could act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atom, under certain circumstances, can participate in halogen bonding, acting as a halogen bond acceptor.

π-Stacking: The aromatic pyridine rings could engage in π-stacking interactions.

A complete analysis of these interactions would require the crystallographic data, which is not currently available.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and material sciences as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. The sulfonamide functional group is well-known for its propensity to form various hydrogen-bonding networks, which can lead to the formation of different polymorphic structures. researchgate.net

While no specific crystallographic studies detailing polymorphism or co-crystallization of this compound have been reported in the reviewed literature, the molecular structure possesses all the key features that make polymorphism likely. The molecule contains hydrogen bond donors (the sulfonamide N-H group) and multiple hydrogen bond acceptors (the two sulfonyl oxygens and the pyridine nitrogen atom). These sites can engage in a variety of intermolecular hydrogen-bonding arrangements, or synthons, such as N-H···O and N-H···N interactions. nih.govacs.org

The interplay of these interactions, along with potential π-π stacking of the fluorinated pyridine rings, can give rise to different crystal packing motifs. nih.govresearchgate.net Studies on related classes of sulfonamides have shown that different conformations of the sulfonamide group itself can be "frozen" in the crystal lattice, leading to conformational polymorphism. nih.gov Furthermore, the presence of a fluorine atom can influence crystal packing through weak interactions and by altering the electronic properties of the aromatic ring. Research on other aromatic sulfonamides has suggested that the presence of a fluorine group can induce polymorphism. acs.org

Given the structural features of this compound, it is a strong candidate for exhibiting polymorphism. Future research involving systematic screening of crystallization conditions (e.g., varying solvents, temperatures, and saturation levels) would be necessary to identify and characterize potential polymorphic forms of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural details of a molecule. Although a dedicated experimental spectrum for this compound is not available, the expected vibrational modes can be predicted based on characteristic frequencies for its constituent parts, including the fluoropyridine ring and the N-methylsulfonamide group, by referencing data from analogous structures. researchgate.netnih.govaps.org

The key functional groups and their expected vibrational signatures are:

Sulfonamide Group (–SO₂NHCH₃): This group gives rise to several strong and characteristic bands. The asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds are expected to appear as strong bands in the IR spectrum, typically in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration is anticipated as a band in the 3400–3200 cm⁻¹ region. rasayanjournal.co.in The S-N stretching vibration usually appears in the 900-800 cm⁻¹ range.

Fluoropyridine Ring: The aromatic pyridine ring will exhibit a series of characteristic bands. C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a pattern of bands in the 1600–1400 cm⁻¹ region. aps.org The C-F stretching vibration is expected to produce a strong, characteristic band, typically in the 1300-1200 cm⁻¹ region for aryl fluorides.

N-Methyl Group (–CH₃): The methyl group will show C-H asymmetric and symmetric stretching vibrations around 2950 cm⁻¹ and 2870 cm⁻¹, respectively. C-H bending (scissoring and rocking) modes are also expected.

The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. aps.org For instance, the symmetric S=O stretch is often strong in the Raman spectrum. A comprehensive analysis using both techniques would provide a detailed vibrational profile of the molecule.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Sulfonamide (N-H) | N-H Stretch | 3400 - 3200 | IR |

| Pyridine Ring (C-H) | C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl (C-H) | Asymmetric/Symmetric Stretch | 2980 - 2850 | IR, Raman |

| Pyridine Ring | C=C, C=N Ring Stretch | 1600 - 1400 | IR, Raman |

| Sulfonamide (S=O) | Asymmetric Stretch | 1370 - 1330 | IR |

| Sulfonamide (S=O) | Symmetric Stretch | 1180 - 1160 | IR, Raman |

| Pyridine Ring (C-F) | C-F Stretch | 1300 - 1200 | IR |

| Sulfonamide (S-N) | S-N Stretch | 900 - 800 | IR |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for a parent molecule and its fragments. For this compound (C₆H₇FN₂O₂S), the theoretical exact mass of the neutral molecule is 206.0216 u. In positive-ion electrospray ionization (ESI), the protonated molecule, [M+H]⁺, would have a theoretical m/z of 207.0294.

The fragmentation of sulfonamides under tandem mass spectrometry (MS/MS) conditions has been extensively studied and follows predictable pathways that can be used to elucidate the structure. nih.govresearchgate.net For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed through several key pathways:

Loss of Sulfur Dioxide (SO₂): A common and often characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64.9643 u). researchgate.netnih.gov This occurs via an intramolecular rearrangement, leading to a fragment ion [M+H-SO₂]⁺.

Cleavage of the Aryl-Sulfur Bond (C-S): Fission of the bond between the pyridine ring and the sulfur atom would result in two primary fragments: the charged fluoropyridinyl moiety or the charged N-methylsulfonamide portion. This would lead to an ion corresponding to the fluoropyridine ring.

Cleavage of the Sulfur-Nitrogen Bond (S-N): Scission of the S-N bond is another common pathway. This would generate a fluoropyridinylsulfonyl cation [C₅H₃FNSO₂]⁺ or a protonated methylamine (B109427) fragment.

Based on these principles, a plausible fragmentation pathway can be proposed, as detailed in Table 2.

Table 2: Proposed HRMS Fragments for Protonated this compound

| Proposed Fragment Ion | Chemical Formula | Theoretical m/z | Fragmentation Pathway |

| [M+H]⁺ | [C₆H₈FN₂O₂S]⁺ | 207.0294 | Parent Ion |

| [M+H-SO₂]⁺ | [C₆H₈FN₂]⁺ | 142.0651 | Neutral loss of SO₂ |

| [C₅H₃FNSO₂]⁺ | [C₅H₃FNSO₂]⁺ | 175.9899 | Cleavage of the S-N bond |

| [C₅H₄FN]⁺ | [C₅H₄FN]⁺ | 97.0355 | Cleavage of the C-S bond |

Computational and Theoretical Chemistry Insights into 6 Fluoro N Methylpyridine 3 Sulfonamide

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For 6-Fluoro-N-methylpyridine-3-sulfonamide, these methods would offer a precise, atom-level understanding of its behavior.

Density Functional Theory (DFT) for Ground State Properties and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) in this compound.

The geometry optimization would reveal key structural parameters. The pyridine (B92270) ring is expected to be largely planar, though the bulky sulfonamide group might induce slight puckering. The introduction of a highly electronegative fluorine atom at the 6-position would likely shorten the adjacent C-C and C-N bonds within the pyridine ring due to inductive effects. The sulfonamide group's geometry (S-N, S-O, and S-C bond lengths and angles) would be influenced by the electronic properties of the fluorinated pyridine ring and the steric and electronic effects of the N-methyl group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and contains hypothetical data based on typical values for similar structures, as specific computational results for the title compound are not available.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.33 Å |

| Pyridine C-S Bond Length | ~1.78 Å |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.45 Å |

| N-CH3 Bond Length | ~1.47 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP surface would show regions of negative potential (electron-rich, colored in red and yellow) and positive potential (electron-poor, colored in blue). The most negative regions are anticipated to be located around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, making them susceptible to electrophilic attack. The fluorine atom, despite its high electronegativity, would also contribute to a negative potential region. Conversely, the hydrogen atoms, particularly the one on the sulfonamide nitrogen (if it were not methylated), and the regions around the pyridine ring carbons adjacent to the electron-withdrawing groups would exhibit a positive electrostatic potential, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the sulfonamide group, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing sulfonamide and fluoro groups. The presence of the fluorine atom is expected to lower both the HOMO and LUMO energy levels and potentially widen the HOMO-LUMO gap, suggesting increased stability compared to its non-fluorinated analog. A smaller HOMO-LUMO gap would imply higher chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table is illustrative and contains hypothetical data based on typical values for similar sulfonamides, as specific computational results for the title compound are not available.

| Orbital | Predicted Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 6.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)).

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. Key interactions would include:

n(N) → σ(S-O)* and n(O) → σ(S-N)*: These hyperconjugative interactions within the sulfonamide group contribute to its stability.

π(pyridine) → σ(S-C)*: Delocalization from the pyridine ring's pi system into the antibonding orbital of the C-S bond, indicating electronic communication between the ring and the substituent.

n(F) → π(C=C)*: Interaction of the fluorine lone pairs with the pyridine ring's pi system.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Exploration of Conformational Landscape and Energy Minima

The rotation around the C-S and S-N single bonds in this compound gives rise to different conformers. A potential energy surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step, would identify the stable conformers (energy minima) and the transition states connecting them.

It is anticipated that at least two stable conformers would exist, differing in the orientation of the N-methyl group relative to the pyridine ring. The global minimum energy conformer would represent the most populated and likely the most biologically relevant shape of the molecule in the gas phase. The energy barriers between conformers would determine the flexibility of the molecule at a given temperature. Studies on similar N-methylsulfonamides have shown that different conformers can have distinct stabilities and electronic properties.

Intramolecular Non-Covalent Interactions and Their Role in Conformation

The relative stability of the different conformers is governed by a delicate balance of intramolecular non-covalent interactions. In this compound, these would include:

Steric Hindrance: Repulsive interactions between bulky groups, such as the N-methyl group and the pyridine ring or the sulfonyl oxygens, will destabilize certain conformations.

Dipole-Dipole Interactions: The alignment of local bond dipoles (e.g., S=O, C-F, N-CH3) will influence conformational preference.

Weak Hydrogen Bonds: Although lacking a traditional hydrogen bond donor on the sulfonamide nitrogen, weak C-H···O or C-H···N interactions involving the methyl or pyridine hydrogens and the sulfonyl oxygens or pyridine nitrogen could play a role in stabilizing specific conformations.

Computational methods like Atoms in Molecules (AIM) theory could be used in conjunction with DFT to identify and characterize these weak interactions, providing a deeper understanding of the forces that shape the conformational landscape of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, methods based on Density Functional Theory (DFT) and ab initio calculations are instrumental in forecasting NMR chemical shifts and vibrational frequencies.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts. nih.gov This is typically performed using DFT functionals such as the popular B3LYP or M06-2X, in conjunction with appropriate basis sets like 6-311+G(d,p) or TZVP. nih.gov The accuracy of these predictions can be significantly influenced by the choice of functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). mdpi.com

For fluorinated organic molecules like this compound, theoretical calculations are particularly valuable for assigning ¹H, ¹³C, and ¹⁹F NMR spectra. mdpi.com The process involves optimizing the molecule's geometry and then performing the GIAO calculation. The computed shielding constants (σ) are then referenced against the shielding constant of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory to obtain the chemical shifts (δ).

Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for Key Nuclei in this compound This table is a hypothetical representation for illustrative purposes.

| Atom | Predicted Chemical Shift (δ, ppm) (DFT/B3LYP/6-311+G(d,p)) | Hypothetical Experimental Shift (δ, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|

| H (N-CH₃) | 2.85 | 2.81 | 0.04 |

| H (Py-H2) | 8.80 | 8.75 | 0.05 |

| C (N-CH₃) | 30.5 | 30.1 | 0.4 |

| C (Py-C6-F) | 162.1 | 161.5 | 0.6 |

| F (C6-F) | -70.2 | -69.8 | -0.4 |

Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. DFT calculations, particularly with the B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G(d,p), have proven effective in predicting the vibrational frequencies and intensities of pyridine derivatives. nih.govresearchgate.netnih.gov Following geometry optimization, harmonic vibrational frequency calculations are performed. The resulting computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor (around 0.96 for B3LYP) to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes can be predicted by analogy to related structures like fluoropyridines and sulfonamides. nih.govnih.gov The calculations allow for a detailed assignment of each band to specific molecular motions, such as stretching, bending, or torsional modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are hypothetical scaled values based on DFT calculations of analogous compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Sulfonamide (-SO₂NH-) | ~3350 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | N-Methyl (-CH₃) | 2980 - 2850 |

| C=N, C=C Stretch | Pyridine Ring | 1600 - 1450 |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) | ~1350 |

| S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) | ~1160 |

| C-F Stretch | Fluoropyridine | 1250 - 1150 |

| S-N Stretch | Sulfonamide (-SO₂NH-) | 940 - 900 |

Reaction Mechanism Studies and Reactivity Prediction

Computational chemistry provides indispensable tools for elucidating reaction mechanisms, predicting reactivity, and understanding selectivity. For this compound, theoretical studies can map out the potential energy surfaces of its reactions, most notably nucleophilic aromatic substitution (SNAr).

The substitution of the fluorine atom on the pyridine ring by a nucleophile is a key potential reaction for this molecule. DFT calculations are used to investigate the mechanism of such SNAr reactions, which can proceed through either a stepwise pathway involving a stable Meisenheimer (σ-complex) intermediate or a concerted pathway with a single transition state. researchgate.netnih.gov

To determine the operative mechanism, computational chemists locate and characterize the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. Transition state theory is then used to calculate the activation energy (reaction barrier), which determines the reaction rate. Methods for locating transition states involve algorithms that search for a first-order saddle point on the energy surface. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Studies on related systems show that DFT calculations can effectively predict whether a reaction is concerted or stepwise and provide quantitatively useful activation barriers. researchgate.netnih.gov For example, the reaction of an amine with the fluoropyridine moiety would be modeled to calculate the free energy of activation (ΔG‡) for the substitution at the C6 position.

When a molecule has multiple reactive sites, predicting the outcome is a challenge of chemo- and regioselectivity. The pyridine ring in this compound presents several possibilities for attack. The fluorine at C6 is a potential leaving group for SNAr, while the C-H bonds at other positions could, under different conditions, be sites for functionalization. chemrxiv.org

Computational methods can predict the most likely site of reaction by comparing the activation barriers for attack at each possible position. The pathway with the lowest energy barrier is the kinetically favored one. researchgate.net For SNAr reactions, regioselectivity can often be predicted by calculating the relative stabilities of the isomeric σ-complex intermediates that would be formed. researchgate.net The most stable intermediate typically corresponds to the major product. Furthermore, reactivity descriptors derived from ground-state calculations, such as the energies of frontier molecular orbitals (LUMO for nucleophilic attack) and electrostatic potential (ESP) maps, can provide qualitative and sometimes quantitative predictions of selectivity. chemrxiv.orgrsc.org For this compound, the electron-withdrawing nature of both the fluoro and sulfonamide groups activates the ring towards nucleophilic attack, with the C6 position being a primary site for substitution.

Analysis of Intermolecular Interactions in Condensed Phases

The behavior of this compound in the solid state or in solution is governed by a network of intermolecular interactions. Computational analysis is key to understanding these forces, which dictate properties like crystal packing, solubility, and melting point.

The primary interactions expected for this molecule are hydrogen bonds. The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens). lookchem.com This allows for the formation of robust intermolecular N-H···O=S hydrogen bonds, which often lead to the formation of dimers or chains in the crystal lattice of sulfonamides. nih.govnih.gov Additionally, the nitrogen atom of the pyridine ring is a good hydrogen bond acceptor, enabling the formation of N-H···N(pyridine) interactions, which are also commonly observed in the crystal structures of related compounds. nih.gov

Several computational techniques are employed to analyze these interactions:

DFT Calculations: Used to optimize the geometry of molecular dimers or clusters and calculate the interaction energies.

Atoms in Molecules (AIM) Theory: This method analyzes the topology of the electron density to identify and characterize chemical bonds, including hydrogen bonds. It can provide quantitative information about the strength of an interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines donor-acceptor interactions between orbitals, providing insight into the electronic delocalization that stabilizes hydrogen bonds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, hydrogen bond acceptor) and electron-poor (positive potential, hydrogen bond donor) regions, thus predicting sites for intermolecular interactions. researchgate.net

Studies on structurally similar pyridine-3-sulfonamide (B1584339) derivatives have shown that N-H···N and N-H···O hydrogen bonds are the dominant forces in their crystal packing, often leading to the formation of layered structures. nih.gov It is highly probable that this compound would exhibit similar patterns of intermolecular connectivity in its condensed phases.

Hirshfeld Surface Analysis for Quantifying Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orguwa.edu.au By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the pro-crystal, it provides a unique surface for each molecule. nih.gov This surface can be mapped with various properties, such as the normalized contact distance (d_norm), to highlight regions of significant intermolecular contact.

For a molecule like this compound, one would expect a variety of interactions, including H···H, H···O, H···F, H···N, and H···C contacts, to govern its crystal packing. While a specific analysis for this compound is not available, the table below illustrates typical contributions of intermolecular contacts for heterocyclic sulfonamides, providing an example of the data generated from a Hirshfeld analysis.

| Interaction Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 60 | Represents the most abundant contacts, covering a large portion of the molecular surface. |

| O···H / H···O | 15 - 25 | Corresponds to hydrogen bonds (N-H···O) and other close contacts involving the sulfonyl oxygen atoms. These appear as sharp spikes on the 2D fingerprint plot. |

| C···H / H···C | 10 - 20 | Indicative of C-H···π interactions or contacts involving the pyridine ring and methyl group hydrogens. |

| F···H / H···F | 5 - 10 | Highlights contacts involving the fluorine atom, which can act as a weak hydrogen bond acceptor. |

| N···H / H···N | 2 - 5 | Represents weaker hydrogen bonds or contacts involving the pyridine and sulfonamide nitrogen atoms. |

| Other (S···H, C···C, etc.) | < 5 | Minor contributions from other possible atomic contacts. |

Molecular Dynamics Simulations (e.g., in various solvent systems, not biological)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For a small molecule like this compound, MD simulations in various non-biological solvent systems can provide profound insights into its conformational preferences, solvation structure, and dynamic behavior. pku.edu.cnacs.orgresearchgate.net

By simulating the molecule in explicit solvent boxes (e.g., water, DMSO, acetonitrile (B52724), chloroform), researchers can analyze the solvation shell—the layer of solvent molecules immediately surrounding the solute. Key parameters derived from these simulations include the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom, and the coordination number (CN), which is the average number of solvent molecules in the first solvation shell. biotite-python.orgnih.govacs.org This analysis reveals how different parts of the molecule, such as the polar sulfonamide group and the fluorinated pyridine ring, interact with different types of solvents. aip.orgrsc.org

Although specific MD simulation studies for this compound have not been reported in the searched literature, the following table illustrates the type of data that such a study would yield, showing hypothetical solvation properties in common organic solvents.

| Solvent | Analyzed Atom/Group | Coordination Number (CN) (Illustrative) | First Solvation Shell Distance (Å) (Illustrative) |

|---|---|---|---|

| Water | Sulfonyl Oxygens | 5 - 6 | 2.7 - 2.9 |

| Pyridine Nitrogen | 2 - 3 | 2.8 - 3.0 | |

| DMSO | Sulfonyl Oxygens | 3 - 4 | 2.9 - 3.1 |

| Pyridine Nitrogen | 1 - 2 | 3.0 - 3.2 | |

| Acetonitrile | Sulfonyl Oxygens | 3 - 4 | 3.1 - 3.3 |

| Pyridine Nitrogen | 1 - 2 | 3.2 - 3.4 |

Acidity and Basicity (pKa) Predictions through Computational Methods

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. bas.bg For this compound, two key ionizable sites exist: the nitrogen atom of the pyridine ring, which is basic, and the N-H proton of the sulfonamide group, which is acidic.

Computational chemistry offers several reliable methods for pKa prediction. semnan.ac.ir The most common approaches involve calculating the Gibbs free energy change of the deprotonation reaction using quantum mechanical methods, typically Density Functional Theory (DFT), combined with an implicit solvent model (e.g., PCM, SMD, IEFPCM) to account for the effect of the solvent. researchgate.netscribd.comnih.gov The accuracy of these predictions depends heavily on the chosen level of theory, basis set, and solvation model. bas.bgacs.org More advanced methods may establish linear relationships between computationally derived bond lengths and experimental pKa values, which has proven highly accurate for various sulfonamide classes. chemrxiv.orgrsc.orgrsc.org

For this compound, the basicity of the pyridine nitrogen is expected to be relatively low for a pyridine derivative due to the strong electron-withdrawing effects of both the adjacent fluorine atom and the sulfonamide group at the 3-position. researchgate.netnih.gov Conversely, these same electron-withdrawing groups are expected to increase the acidity of the sulfonamide N-H proton, making it more acidic than in simple alkyl or aryl sulfonamides. researchgate.net

While no specific computational study has reported the pKa of this exact molecule, the table below summarizes common computational approaches used for predicting the pKa of related heterocyclic and sulfonamide compounds.

| Method | Level of Theory / Basis Set | Solvent Model | Typical Absolute Error (pKa units) |

|---|---|---|---|

| Thermodynamic Cycle | B3LYP / 6-311+G(d,p) | IEFPCM / SMD | 0.5 - 1.5 |

| Thermodynamic Cycle | M06-2X / 6-311++G(d,p) | SMD | 0.4 - 1.0 |

| Isodesmic Reaction Scheme | B3LYP / 6-31G(d) | IEFPCM | ~1.0 |

| Bond Length Correlation | B3LYP / 6-311G(d,p) | CPCM | 0.2 - 0.5 |

Applications of 6 Fluoro N Methylpyridine 3 Sulfonamide in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block and Intermediate

The intrinsic chemical reactivity and structural features of 6-Fluoro-N-methylpyridine-3-sulfonamide make it a valuable intermediate and building block in organic synthesis. The fluorinated pyridine (B92270) core, coupled with the sulfonamide moiety, offers multiple reaction sites for constructing more elaborate molecular architectures.

Precursor for the Assembly of Complex Heterocyclic Systems

The pyridine sulfonamide framework is a foundational element in the synthesis of a wide array of complex heterocyclic systems. nih.govresearchgate.net Molecules containing this core structure are instrumental in medicinal chemistry and are often pursued for their diverse biological activities. nih.govresearchgate.net The 6-fluoro substituent on the pyridine ring is particularly significant, as it can serve as a reactive handle for nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at the 6-position, paving the way for the assembly of diverse molecular scaffolds.

For instance, the chloro-analogue, 6-Chloro-N-methylpyridine-3-sulfonamide, serves as a direct precursor to the fluoro derivative through halogen exchange reactions. nih.gov This same chloro-substituent is often displaced in synthetic schemes to build larger molecules. This reactivity is translatable to the fluoro-analogue, which can be even more reactive towards certain nucleophiles. Synthetic chemists can leverage this reactivity to construct fused heterocyclic systems or to append other aromatic or aliphatic moieties, leading to compounds with potential applications in drug discovery and materials science. nih.govmdpi.com The sulfonamide group itself can also be a site for further chemical modification, adding another layer of synthetic versatility. The synthesis of novel triarylpyridines bearing sulfonamide moieties highlights the utility of this class of compounds in creating complex, polyfunctional molecules. nih.gov

Use in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBLD) is a modern strategy in pharmaceutical research that involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov These initial hits are then optimized and linked together to create more potent and selective lead compounds.

The pyridylsulfonamide motif is an attractive scaffold for FBLD. ontosight.ai The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets. lookchem.com The pyridine ring provides a rigid, planar structure that can be readily functionalized to explore the chemical space around a binding pocket. The combination of these features in a single, compact fragment like this compound makes it a valuable starting point for designing new therapeutic agents. Research has demonstrated the discovery of pyridine-sulfonamide hybrids as potent inhibitors for targets like the vascular endothelial growth factor receptor 2 (VEGFR-2), underscoring the importance of this scaffold in medicinal chemistry. nih.gov The fluorine atom can further enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability, which are critical considerations in drug design.

Development of Novel Catalysts or Ligands Incorporating the Sulfonamide Moiety

While specific literature detailing this compound as a catalyst or ligand is not extensive, the structural components of the molecule suggest significant potential in this area. Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. nih.gov

The this compound molecule possesses multiple potential coordination sites: the pyridine nitrogen and the oxygen and nitrogen atoms of the sulfonamide group. This multidentate character could allow it to act as a chelating ligand, forming stable complexes with various transition metals. Such metal complexes could exhibit novel catalytic activities. For example, pyridine-based ligands are integral to catalysts used in a variety of organic transformations. nih.gov Furthermore, heteroaromatic sulfonamides are known to be excellent ligands for creating metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. lookchem.com The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, could fine-tune the reactivity of the metal center, potentially leading to catalysts with enhanced selectivity or efficiency.

Potential in Functional Materials Chemistry

The unique electronic and structural characteristics of this compound make it an intriguing candidate for the development of advanced functional materials, including those with specific optical properties and specialized polymers.

Design of Compounds with Specific Photophysical Properties

The field of materials science actively seeks organic molecules with tailored photophysical properties for applications in devices like organic light-emitting diodes (OLEDs) and sensors. mdpi.com The photophysical behavior of a molecule is dictated by its electronic structure. The this compound scaffold contains key features that can be used to engineer these properties.

The pyridine ring is electron-deficient, and this property is enhanced by the presence of the strongly electronegative fluorine atom. This can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The introduction of fluorine into aromatic systems is a known strategy for tuning emission wavelengths and improving the performance of luminescent materials. nih.gov By strategically attaching other conjugated systems to this core, it may be possible to design novel fluorophores with specific absorption and emission characteristics. Theoretical and experimental studies on related fluorinated and pyridine-containing systems support their potential in optoelectronics. st-andrews.ac.ukdocumentsdelivered.com

Interactive Data Table: Potential Effects of Moieties on Photophysical Properties

| Molecular Fragment | Potential Effect on Properties | Rationale |

| Pyridine Ring | Lowers LUMO energy, enhances electron transport | The nitrogen heteroatom is electron-withdrawing, which can improve performance in electron-transporting layers of optoelectronic devices. dtic.mil |

| Fluorine Atom | Stabilizes HOMO/LUMO levels, can induce blue-shift in emission | High electronegativity deepens energy levels, potentially increasing the energy gap and shifting fluorescence to shorter wavelengths. nih.gov |

| Sulfonamide Group | Can participate in hydrogen bonding, influencing solid-state packing and morphology | Intermolecular interactions affect the photophysical properties in the solid state, which is crucial for thin-film devices. lookchem.com |

Incorporation into Polymer Backbones for Advanced Materials

Pyridine-containing polymers are a well-established class of materials known for their high electron affinity and utility as electron-transporting layers in polymer light-emitting devices (PLEDs). dtic.mildtic.mil Incorporating the this compound unit into a polymer backbone, either as a main-chain component or a side-chain pendant group, could lead to new materials with enhanced properties.

The fluorine substitution is a common strategy to improve the thermal stability, solubility, and optical transparency of polymers like polyimides. researchgate.netresearchgate.net Furthermore, polymers containing sulfonamide groups have been synthesized for various applications. nih.govrsc.org A polymer derived from this compound could combine the advantageous properties of all three components: the electronic characteristics of the pyridine ring, the stability and hydrophobicity conferred by the fluorine atom, and the functionality of the sulfonamide group. Such polymers could find use in advanced applications, including low-dielectric materials for 5G communications, proton exchange membranes for fuel cells, or specialized optoelectronic devices. researchgate.net

Utilization as Chemical Probes for Reaction Monitoring or Method Development (non-clinical)

The unique physicochemical properties of this compound, particularly the presence of a fluorine atom, position it as a compound with potential utility as a chemical probe in non-clinical settings for reaction monitoring and the development of new synthetic methodologies. The strong carbon-fluorine bond and the high natural abundance and sensitivity of the 19F isotope make fluorine-containing compounds particularly amenable to analysis by 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique allows for the direct and non-invasive monitoring of a reaction's progress, providing valuable real-time kinetic and mechanistic data.